4-(Benzyloxy)-3-ethoxybenzoic acid
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Overview
Description
4-(Benzyloxy)-3-ethoxybenzoic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, featuring both benzyloxy and ethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-ethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-hydroxybenzoic acid.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is first protected by converting it into a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Ethylation: The next step involves the ethylation of the aromatic ring. This can be achieved by treating the intermediate with ethyl iodide under basic conditions.
Hydrolysis: Finally, the ester group is hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-ethoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-ethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzoic acid: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Ethoxybenzoic acid:
4-Ethoxybenzoic acid: Similar but lacks the benzyloxy group, affecting its chemical properties.
Uniqueness
4-(Benzyloxy)-3-ethoxybenzoic acid is unique due to the presence of both benzyloxy and ethoxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-ethoxy-4-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMXDVSRZZAELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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